3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4701192
CAS Number:
Molecular Formula: C13H14N4S
Molecular Weight: 258.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial activity: Many triazolothiadiazole derivatives have shown promising antimicrobial activities against bacteria and fungi. [, , , , , , ]
  • Antitubercular activity: Some triazolothiadiazoles exhibited potent inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. []
  • Anti-inflammatory activity: Certain triazolothiadiazole derivatives have demonstrated anti-inflammatory properties, potentially acting as selective COX-2 inhibitors. [, , ]
  • Anti-HIV activity: Several triazolothiadiazole analogs have shown moderate inhibitory activity against HIV-1 reverse transcriptase. []
  • Fungicidal activity: Research indicates that some triazolothiadiazole compounds possess promising fungicidal activity against a broad spectrum of fungal species. [, ]

6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Compound Description: This series of compounds features diverse functionalities introduced at the phenyl ring of the 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. The research focused on their efficient synthesis via a one-pot, three-component cascade reaction and their evaluation for antimicrobial activity through in vitro assays and molecular docking studies [].

Relevance: This compound series shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, differing in the substituent at the 3-position. While 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole possesses a butyl group, this series features a 1H-pyrazol-1-yl substituent at the 3-position. This structural similarity suggests potential shared synthetic pathways and possible similarities in their biological activity profiles.

6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound, characterized by X-ray crystallography, exhibits a planar structure for its triazolo-thiadiazole, pyridine, and phenyl rings. The crystal structure reveals intra- and intermolecular interactions, including C–H⋯N, C–H⋯S, and π-π interactions, contributing to its solid-state packing [].

3-(Substituted Phenoxymethyl)-6-phenyl/substituted Phenoxymethyl-1,2,4-triazolo[3,4-b][1,3,4]Thiadiazole Derivatives

Compound Description: This study focuses on the synthesis and antimicrobial evaluation of a series of 3-(substituted phenoxymethyl)-6-phenyl/substituted phenoxymethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds demonstrated promising in vitro antimicrobial activity against a panel of bacterial and fungal strains, with some exhibiting equipotent activity compared to standard drugs [].

Relevance: This series highlights the importance of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core found in 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This series explores structural diversity by introducing various substituted phenoxymethyl groups at the 3-position and, in some cases, on the phenyl ring at the 6-position. The demonstrated antimicrobial activity of this series underscores the potential of 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its analogs as valuable scaffolds for developing novel antimicrobial agents.

3-(5-bromothiophen-2-yl)-6-phenyl-1,7a-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

Compound Description: This series features a library of novel 3-(5-bromothiophen-2-yl)-6-phenyl-1,7a-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized via domino one-pot, two-component reactions [].

3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives

Compound Description: This study explores the synthesis and antioxidant activity of a new series of 3-{[(1H-indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. The structures of these compounds were confirmed using IR and 1H NMR spectral data, and their antioxidant properties were evaluated [].

Relevance: The series of 3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives share the same core structure as 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These compounds have a [(1H-indol-4-yl)oxy]methyl substituent at the 3-position while 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a butyl substituent. This comparison highlights how modifications at the 3-position can lead to compounds with potentially different biological activities while retaining the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold.

1-(5-acetyl-3-methyl-6-phenyl-5H-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazin-7-yl)-ethanone (IFT_247)

Compound Description: IFT_247, a derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, was investigated for its dose-dependent analgesic effect. The study demonstrated that IFT_247 exhibits analgesic properties without involving the opioidergic mechanism [].

3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series explores the synthesis and biological evaluation of 3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These compounds were synthesized via heterocyclization of 1-phenyl-2-((5-aryl-1,3,4-oxadiazole-2-yl)thio)ethane-1-ones and characterized using various spectroscopic techniques, including X-ray diffraction analysis. The study revealed that some compounds within this series exhibit significant cytotoxic activity against different cancer cell lines [].

3-phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound, characterized by X-ray crystallography, exhibits a planar bicyclic triazolothiadiazole core. The crystal structure reveals the influence of C–H⋯π and π-π interactions on the molecular packing [].

Relevance: Both 3-phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and the target compound, 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, share the same core structure, [, , ]triazolo[3,4-b][1,3,4]thiadiazole, and a phenyl substituent at the 6-position. They differ in the substituent at the 3-position, highlighting the potential for structural diversity and its impact on crystal packing and potentially biological activities.

3-(2-ethoxyphenyl)-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound reveals a planar central heterocyclic system composed of five-membered triazole and thiadiazole rings. The observed bond lengths within the heterocyclic system suggest a degree of electron delocalization [].

Relevance: 3-(2-ethoxyphenyl)-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The structural difference lies in the 3-position substituent, where the former has a 2-ethoxyphenyl group, and the latter has a butyl group. This comparison demonstrates how modifications to the 3-position substituent can potentially impact the electronic properties and conformation of the triazolothiadiazole core.

Properties

Product Name

3-butyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

3-butyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

InChI

InChI=1S/C13H14N4S/c1-2-3-9-11-14-15-13-17(11)16-12(18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

BGWLUEFQZGNQGJ-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.